N-(2-Styryloxazol-5-yl)acetamide
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Overview
Description
N-(2-Styryloxazol-5-yl)acetamide is an organic compound with the molecular formula C13H12N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Styryloxazol-5-yl)acetamide typically involves the reaction of 2-styryloxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-Styryloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the styryl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2-Styryloxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and styryl group can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Styryloxazol-5-yl)acetamide: Unique due to the presence of both an oxazole ring and a styryl group.
N-(2-Styryloxazol-5-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(2-Styryloxazol-5-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-13-9-14-12(17-13)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)/b8-7+ |
InChI Key |
PDMCCQUISIKXGC-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)NC1=CN=C(O1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CN=C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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